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Compound of Interest

Compound Name: (S)-Azetidin-2-ylmethanol

Cat. No.: B111054

An In-Depth Technical Guide to the Structural Properties of (S)-Azetidin-2-ylmethanol

Abstract

(S)-Azetidin-2-ylmethanol is a chiral building block of significant interest in medicinal
chemistry and drug development. Its utility stems from the unique structural and
physicochemical properties conferred by the strained four-membered azetidine ring. This guide
provides a comprehensive analysis of the core structural properties of (S)-Azetidin-2-
ylmethanol. We delve into its fundamental molecular identity, the three-dimensional
conformation dictated by ring puckering, and its characteristic spectroscopic signatures. In the
absence of publicly available single-crystal X-ray diffraction data, this paper synthesizes
information from analogous structures and computational principles to present a robust
predictive model of its structure. Furthermore, we provide detailed experimental and
computational protocols for its definitive characterization, ensuring a self-validating framework
for researchers. The discussion culminates in an analysis of how its distinct structural features
—conformational rigidity, stereochemical definition, and hydrogen bonding potential—are
leveraged in the design of novel therapeutics.

Core Molecular Identity and Stereochemistry

(S)-Azetidin-2-ylmethanol is a saturated heterocyclic compound featuring a four-membered
ring containing one nitrogen atom. The core scaffold is substituted at the C2 position with a
hydroxymethyl group. This substitution creates a single stereocenter, with the (S)-configuration
being crucial for its application in asymmetric synthesis and as a chiral scaffold in drug
discovery.[1]
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Table 1: Fundamental Properties of (S)-Azetidin-2-ylmethanol

Property Value Source(s)
Molecular Formula CsHaNO [2]
Molecular Weight 87.12 g/mol [3]
CAS Number 104587-62-4 [2]

(2S)-2-Azetidinylmethanol, (S)-
Synonyms . [4]
(-)-2-Hydroxymethylazetidine

Chiral Center C2 (S-configuration) [5]

SMILES OC[C@H]1CCN1 2]

FTWWNKCHSPDIQW-
InChl Key [4]
BYPYZUCNSA-N

The defined stereochemistry at the C2 position is a critical attribute, fundamentally influencing
the molecule's interaction with chiral biological targets such as enzymes and receptors.

Caption: 2D structure of (S)-Azetidin-2-ylmethanol with stereocenter.

Three-Dimensional Conformation: The Puckered
Ring

The defining structural characteristic of azetidines is their considerable ring strain (approx. 25.4
kcal/mol), which dictates their reactivity and conformation.[5] Unlike planar aromatic rings, the
four-membered azetidine ring is non-planar. It adopts a "puckered"” or bent conformation to
alleviate some of the torsional and angle strain inherent in a small ring system. This puckering

is crucial as it determines the spatial orientation of substituents, directly impacting molecular
recognition and binding.

A gas-phase electron diffraction study of unsubstituted azetidine determined the dihedral angle
between the C2-N-C4 and C2-C3-C4 planes to be approximately 37°.[6] This value serves as a
fundamental reference for substituted azetidines. The substituents on the ring can occupy two
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distinct positions: pseudo-axial (pointing roughly perpendicular to the mean plane of the ring)
and pseudo-equatorial (pointing roughly outwards from the ring).

For (S)-Azetidin-2-ylmethanol, the hydroxymethyl group (-CH20H) at C2 is expected to
preferentially occupy the pseudo-equatorial position to minimize steric repulsion with the
protons on the C3 and C4 atoms. This is the thermodynamically more stable conformation.

Caption: Puckered conformation of the azetidine ring.

Predicted Structural Parameters

While a definitive crystal structure for (S)-Azetidin-2-ylmethanol is not publicly available, we
can predict key geometric parameters based on data from closely related azetidine structures
and computational modeling.[7] These values provide a working model for understanding the
molecule's spatial dimensions.

Table 2: Predicted Geometric Parameters for the Azetidine Core

Parameter Predicted Value Rationale

Typical for single C-N bonds in

Bond Length C-N ~1.47-1.49 A , _
strained rings.
Longer than typical sp3-sp3 C-
Bond Length C-C ~1.54-1.56 A g /P _ P .p
C bonds due to ring strain.
Acutely constrained by the
Bond Angle C-N-C ~88° - 90° ]
four-membered ring geometry.
Significantly deviated from the
Bond Angle N-C-C ~85° - 87° ideal tetrahedral angle of
109.5°.
) Consistent with experimental
Puckering Angle ~30° - 40°

values for other azetidines.[6]

Spectroscopic Signature: An Elucidative Framework
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Spectroscopic analysis is essential for confirming the identity and purity of (S)-Azetidin-2-
ylmethanol. The following sections describe the expected spectroscopic signatures based on
the molecule's known functional groups and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular framework in
solution.

IH NMR: The proton spectrum is expected to be complex due to the asymmetry of the molecule
and the constrained ring system.

» Diastereotopic Protons: The protons on the C3 and C4 carbons are diastereotopic, meaning
they are chemically non-equivalent. This will result in complex multiplets for each of these
protons, further complicated by geminal and vicinal coupling.

e CH20H Protons: The two protons of the hydroxymethyl group are also likely diastereotopic
due to the adjacent chiral center, potentially appearing as a complex multiplet (an AB quartet
further split by the C2 proton) rather than a simple doublet.

o Labile Protons: The N-H and O-H protons will typically appear as broad singlets, and their
chemical shifts are highly dependent on solvent and concentration. They can be exchanged
with D20.

13C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms
in unique chemical environments.

Table 3: Predicted NMR Chemical Shifts (in CDCIs)
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Atom

'H Shift (ppm)

13C Shift (ppm)

Rationale &
Expected Splitting

C2-H

~3.8-4.2

~65-70

Methine proton
adjacent to N and
CH20H. Expected

multiplet.

C3-H2

~2.0-2.6

~25-30

Diastereotopic
methylene protons.

Complex multiplets.

C4-H2

~3.4-3.8

~45 - 50

Methylene protons
adjacent to N.

Complex multiplets.

-CH20H

~3.5-3.9

~60 - 65

Diastereotopic
methylene protons
adjacent to C2.

Complex multiplet.

N-H

Broad, variable

Labile proton, broad

singlet.

Broad, variable

Labile proton, broad

singlet.

Note: These are predicted ranges. Actual values may vary based on solvent and experimental

conditions.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table 4: Expected Characteristic IR Absorption Bands
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Frequency Range (cm™?) Vibration Functional Group
3200 - 3500 (broad) O-H Stretch Alcohol (-OH)

3200 - 3400 (medium) N-H Stretch Secondary Amine (-NH)
2850 - 3000 C-H Stretch sp3 C-H bonds

1000 - 1250 C-O Stretch Alcohol C-O bond

The broad O-H and N-H stretching bands are the most prominent features and are clear

indicators of the alcohol and amine functionalities.[10]

Protocols for Definitive Structural Validation

To move from a predictive model to an experimentally validated structure, a logical workflow is
required. This section provides the standard operating procedures for the definitive structural

elucidation of (S)-Azetidin-2-yIlmethanol.
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Sample Preparation

High-Purity Sample
of (S)-Azetidin-2-ylmethanol

Prepare NMR Sample Grow Single Crystals\
(~5mgin 0. 6 mL CDCIs) (Slow Evaporatlon) )

L Instrumental Analy51s

1D NMR Acquisition Single-Crystal X- Ray
(*H, 13C, DEPT) Diffraction (SC- XRD)

4 2D NMR Acqwsmon
\(COSY HSQC, HMBC)

Data P cessmg & Eluc1 tion

(Assign NMR Signals) (Solve & Refine Crystal Structure)

Correlate All Data &
Confirm Final Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

o 1. researchgate.net [researchgate.net]

e 2.104587-62-4|(S)-Azetidin-2-ylmethanol|BLD Pharm [bldpharm.com]
o 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

e 4. Research Portal [iro.uiowa.edu]

e 5. Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7
[evitachem.com]

e 6. Research Portal [scholarship.miami.edu]

e 7. pubs.acs.org [pubs.acs.org]

e 8. scs.illinois.edu [scs.illinois.edu]

» 9. chem.libretexts.org [chem.libretexts.org]

e 10. masterorganicchemistry.com [masterorganicchemistry.com]

« To cite this document: BenchChem. [(S)-Azetidin-2-ylmethanol structural properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111054+#s-azetidin-2-ylmethanol-structural-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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